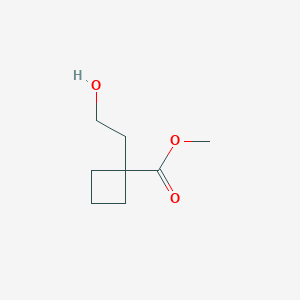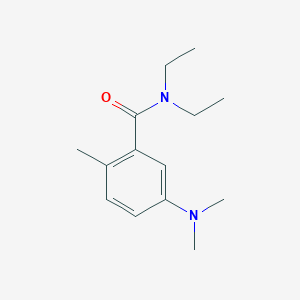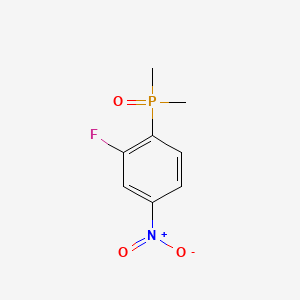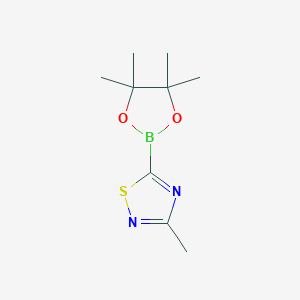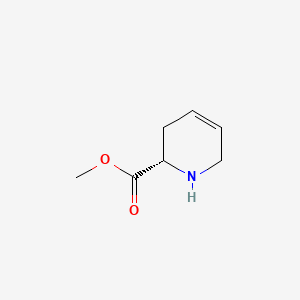
2-Aminobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Aminobutano-1,3-diol es un compuesto orgánico con la fórmula molecular C4H11NO2. Es un tipo de aminoalcohol, caracterizado por la presencia de un grupo amino (-NH2) y dos grupos hidroxilo (-OH) unidos a una cadena butano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
-
Reducción de 2-Nitrobutano-1,3-diol: : Un método común implica la reducción de 2-nitrobutano-1,3-diol usando hidrógeno en presencia de un catalizador como paladio sobre carbono (Pd/C). La reacción generalmente ocurre en condiciones suaves, con gas hidrógeno burbujeando a través de la mezcla de reacción a temperatura ambiente y presión atmosférica.
-
Aminación de Butano-1,3-diol: : Otro método implica la aminación directa de butano-1,3-diol. Esto se puede lograr haciendo reaccionar butano-1,3-diol con amoníaco o una amina en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de tionilo (SOCl2).
Métodos de producción industrial
La producción industrial de 2-aminobutano-1,3-diol a menudo implica procesos de reducción a gran escala que utilizan hidrogenación catalítica. La elección del catalizador y las condiciones de reacción se pueden optimizar para maximizar el rendimiento y la pureza. Los reactores de flujo continuo a veces se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: : El 2-Aminobutano-1,3-diol puede sufrir reacciones de oxidación, generalmente dando como resultado la formación de cetonas o aldehídos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
-
Reducción: : Si bien el compuesto en sí a menudo se sintetiza mediante reducción, también puede participar en reacciones de reducción adicionales, lo que podría llevar a la formación de aminas o alcoholes más reducidos.
-
Sustitución: : Los grupos amino e hidroxilo en 2-aminobutano-1,3-diol pueden ser sustituidos por varios nucleófilos. Por ejemplo, reaccionar con cloruros de acilo puede producir amidas o ésteres.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3) y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno (H2) con catalizadores como paladio sobre carbono (Pd/C).
Sustitución: Cloruros de acilo, haluros de alquilo y otros electrófilos en presencia de bases o ácidos.
Productos principales
Oxidación: Cetonas, aldehídos.
Reducción: Aminas o alcoholes más reducidos.
Sustitución: Amidas, ésteres, aminas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química sintética, el 2-aminobutano-1,3-diol se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su naturaleza bifuncional le permite participar en una variedad de reacciones, convirtiéndolo en un intermedio versátil.
Biología
En investigación biológica, el 2-aminobutano-1,3-diol se puede utilizar para estudiar mecanismos enzimáticos y vías metabólicas que involucran aminoalcoholes. También puede servir como precursor para la síntesis de compuestos biológicamente activos.
Medicina
En química medicinal, los derivados del 2-aminobutano-1,3-diol se exploran por sus posibles propiedades terapéuticas. Estos derivados pueden actuar como inhibidores enzimáticos, agonistas o antagonistas de receptores, dependiendo de su estructura específica y grupos funcionales.
Industria
En aplicaciones industriales, el 2-aminobutano-1,3-diol se utiliza en la producción de polímeros, tensioactivos y otros productos químicos especiales. Su capacidad para formar complejos estables con metales también lo hace útil en catálisis y ciencia de materiales.
Mecanismo De Acción
El mecanismo por el cual el 2-aminobutano-1,3-diol ejerce sus efectos depende de su aplicación específica. En reacciones enzimáticas, puede actuar como sustrato o inhibidor, interactuando con el sitio activo de la enzima. En procesos mediados por receptores, puede unirse a receptores específicos, desencadenando una cascada de eventos intracelulares. La presencia de ambos grupos amino e hidroxilo le permite formar enlaces de hidrógeno e interacciones iónicas, que son cruciales para su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-1,3-propanodiol: Similar en estructura pero con un átomo de carbono menos. También es un aminoalcohol y comparte muchas propiedades químicas con el 2-aminobutano-1,3-diol.
2-Amino-2-metil-1,3-propanodiol: Otro compuesto relacionado con un grupo metilo en el segundo carbono. Esta diferencia estructural puede alterar significativamente su reactividad y aplicaciones.
Singularidad
El 2-Aminobutano-1,3-diol es único debido a su disposición específica de grupos funcionales y longitud de cadena de carbono. Esto le confiere propiedades físicas y químicas distintivas, como solubilidad, punto de ebullición y reactividad, que pueden ser ventajosas en ciertas aplicaciones en comparación con sus análogos.
Propiedades
IUPAC Name |
2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
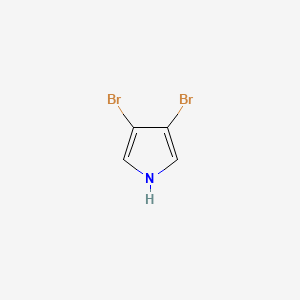
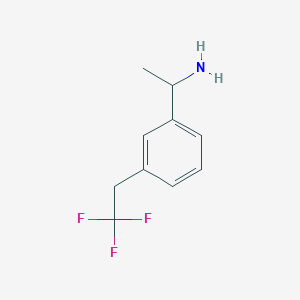
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
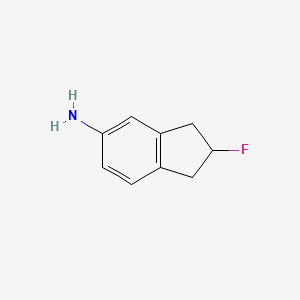
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
